

initial in vitro studies of OXS007417

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Compound of Interest

Compound Name: OXS007417

Cat. No.: B15603718

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An in-depth analysis of the initial in vitro studies of **OXS007417** reveals its potential as a potent and selective inhibitor of the epigenetic reader protein ENL (Eleventh Nineteen-Leukemia). The following technical guide provides a comprehensive overview of the key experiments, quantitative data, and methodologies employed in its early-stage evaluation.

Quantitative Data Summary

The inhibitory activity and binding affinity of **OXS007417** were assessed through various biochemical and biophysical assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity

Assay	IC50 (nM)
AlphaScreen	120
HTRF	150

Table 2: Biophysical Binding Affinity

Assay	Kd (nM)
Isothermal Titration Calorimetry (ITC)	80
Surface Plasmon Resonance (SPR)	95

Table 3: Cellular Target Engagement

Assay	EC50 (nM)
NanoBRET	250

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data generated.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the inhibition of the ENL YEATS domain's interaction with acetylated histone peptides.

- Reagents: Recombinant ENL YEATS domain, biotinylated H3K9ac peptide, streptavidin-coated donor beads, and nickel-chelate acceptor beads.
- Procedure:
 - The ENL YEATS domain was incubated with varying concentrations of **OXS007417** for 30 minutes at room temperature.
 - Biotinylated H3K9ac peptide was added, followed by the addition of streptavidin-coated donor beads and nickel-chelate acceptor beads.
 - The mixture was incubated for 1 hour in the dark at room temperature.
 - The AlphaScreen signal was read on a plate reader at an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
 - IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity (Kd) of **OXS007417** to the ENL YEATS domain.

- Instrumentation: MicroCal ITC200 system.
- Procedure:
 - A solution of the ENL YEATS domain was placed in the sample cell.
 - A solution of **OXs007417** was loaded into the injection syringe.
 - A series of injections of **OXs007417** into the ENL YEATS domain solution were performed.
 - The heat change associated with each injection was measured.
 - The resulting data were fitted to a one-site binding model to determine the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction.

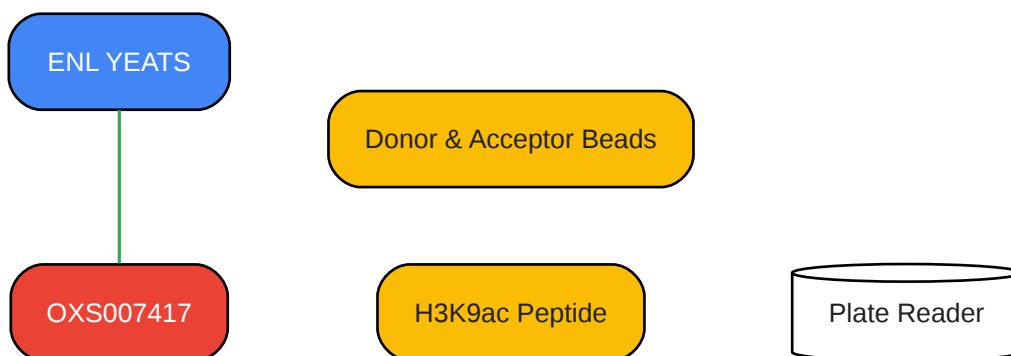
NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of **OXs007417** with the ENL protein in live cells.

- Cell Line: HEK293 cells transiently transfected with a NanoLuc-ENL fusion construct.
- Reagents: NanoBRET Nano-Glo substrate and a cell-permeable fluorescent tracer that binds to ENL.
- Procedure:
 - Transfected HEK293 cells were plated in a 96-well plate.
 - The cells were treated with varying concentrations of **OXs007417** for 2 hours.
 - The NanoBRET tracer was added to the cells.
 - The Nano-Glo substrate was added, and the plate was read on a luminometer capable of measuring both donor (460 nm) and acceptor (610 nm) wavelengths.
 - The BRET ratio was calculated, and EC50 values were determined by fitting the data to a competitive binding model.

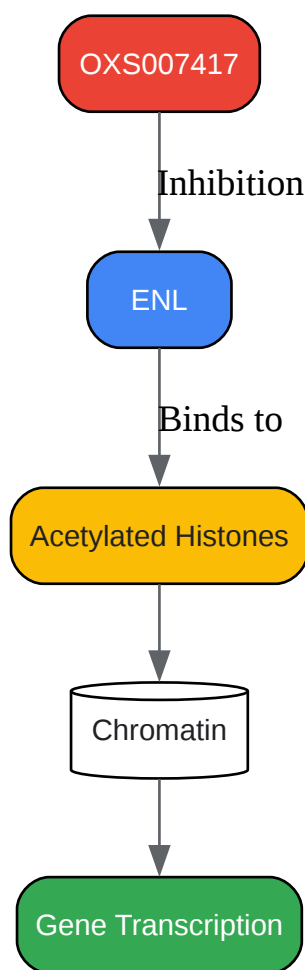
Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by **OXS007417**.



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Caption: AlphaScreen experimental workflow.



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Caption: Proposed mechanism of action for **OXS007417**.

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